3-Deoxyfructose

Overview

Description

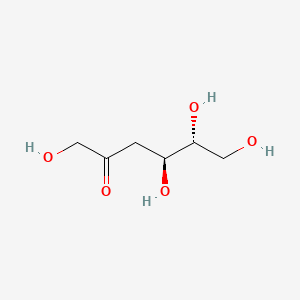

3-Deoxyfructose is a deoxy sugar derived from fructose, where the hydroxyl group at the third carbon is replaced by a hydrogen atom. This compound is significant in various biochemical processes and is often studied in the context of diabetes and advanced glycation end-products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Deoxyfructose can be synthesized through multi-enzymatic cascade reactions. One approach involves the aldol cleavage–aldol formation cascade, where glyceraldehyde 3-phosphate is generated from fructose 1,6-bisphosphate and then consumed in situ for a consecutive carboligation step catalyzed by fructose 6-phosphate aldolase . Another method involves aldolase–kinase coupling, where the unphosphorylated ketose is produced in situ by fructose 6-phosphate aldolase-catalyzed carboligation, followed by a hexokinase-catalyzed phosphorylation step .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it may involve similar enzymatic processes scaled up for larger yields. The use of biocatalysts like fructose 6-phosphate aldolase and hexokinase could be optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Deoxyfructose undergoes various chemical reactions, including oxidation and reduction. One notable reaction is its conversion to 3-deoxyglucosone in the presence of NADP+ .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to 3-deoxyglucosone using NADP+ as a cofactor.

Reduction: It can be reduced back to its original form using appropriate reducing agents.

Major Products:

3-Deoxyglucosone: Formed through oxidation.

This compound: Can be regenerated through reduction.

Scientific Research Applications

Biochemical Role and Metabolic Pathways

3-Deoxyfructose is primarily recognized for its role in the metabolism of dicarbonyl compounds, particularly 3-deoxyglucosone (3-DG). In diabetic patients, elevated levels of 3-DG are observed, which can lead to the formation of advanced glycation end products (AGEs). These compounds are implicated in various diabetic complications due to their ability to modify proteins and lipids, resulting in tissue damage. The conversion of 3-DG to 3-DF serves as a detoxification pathway, limiting the harmful effects of dicarbonyl stress in the body .

Biomarker for Glycemic Control

Research indicates that concentrations of 3-DF are significantly increased in the plasma and urine of diabetic patients compared to healthy controls. This correlation suggests that measuring 3-DF levels may serve as a useful biomarker for monitoring glycemic control and assessing the risk of diabetes-related complications .

Role in Food Preservation

In food science, 3-DF has been studied for its potential role in inhibiting the Maillard reaction, which is responsible for browning and flavor development in cooked foods. By understanding how 3-DF interacts with other compounds during food processing, researchers aim to enhance food quality and shelf life while minimizing undesirable reactions that lead to nutrient loss or off-flavors .

Antioxidant Properties

Emerging studies suggest that 3-DF may possess antioxidant properties that could be beneficial in food preservation strategies. Its ability to scavenge free radicals could help protect food products from oxidative damage during storage .

Case Studies and Research Findings

Mechanism of Action

3-Deoxyfructose is formed through the reduction of 3-deoxyglucosone, a key intermediate in the Maillard reaction. This reaction involves the spontaneous reaction of glucose with amine-containing molecules, leading to the formation of advanced glycation end-products . The reduction of 3-deoxyglucosone to this compound helps limit the modification of proteins by reactive dicarbonyl sugars .

Comparison with Similar Compounds

3-Deoxyglucosone: A dicarbonyl sugar formed from fructose and involved in the Maillard reaction.

3-Deoxygalactosone: Another deoxy sugar similar to 3-Deoxyfructose, formed through similar biochemical pathways.

Methylglyoxal: A reactive dicarbonyl compound involved in glycation reactions.

Uniqueness: this compound is unique due to its role in reducing the reactivity of 3-deoxyglucosone, thereby limiting the formation of advanced glycation end-products. This makes it a valuable compound in the study of diabetes and related complications .

Biological Activity

3-Deoxyfructose (3-DF) is a monosaccharide that has garnered attention due to its role in various biological processes, particularly in the context of diabetes and metabolic disorders. This compound is formed from 3-deoxyglucosone (3-DG), a reactive dicarbonyl sugar involved in the Maillard reaction and implicated in the formation of advanced glycation end products (AGEs). The biological activity of 3-DF is significant, especially concerning its metabolic pathways and potential health implications.

Metabolism and Formation

This compound is primarily synthesized through the reduction of 3-deoxyglucosone, which occurs under conditions of hyperglycemia, such as in diabetes. Elevated levels of 3-DG are associated with increased glycation reactions, leading to various complications, including diabetic microangiopathy. The metabolism of 3-DG to 3-DF is crucial as it represents a detoxification pathway for this reactive compound, potentially mitigating some harmful effects associated with high dicarbonyl levels .

Diabetes and Glycemic Control

Research indicates that concentrations of 3-DF are significantly higher in diabetic patients compared to non-diabetic controls. In a study measuring plasma and urinary levels, diabetic individuals exhibited plasma concentrations of 0.853 µM for 3-DF versus 0.494 µM in controls (P < 0.001) and urinary levels of 69.9 nmol/mg creatinine compared to 38.7 nmol/mg creatinine in controls (P < 0.001) . These findings suggest a strong correlation between elevated 3-DF levels and markers of glycemic control, such as HbA1c.

Association with Diabetic Complications

The relationship between serum levels of 3-DG and the severity of diabetic complications has been a focal point in recent studies. Higher fasting serum levels of 3-DG have been linked to increased severity in diabetic microangiopathy, with levels exceeding 500 nmol/l correlating with multiple complications . This suggests that monitoring 3-DG and its metabolite, 3-DF, could provide insights into the risk and progression of diabetes-related complications.

Table: Summary of Key Findings on this compound

Cellular Effects

The biological activity of 3-DF extends beyond its role as a metabolic intermediate. Studies have shown that it can influence cellular processes, including growth modulation in yeast strains. For instance, beer yeast strains demonstrated increased growth when exposed to 3-DF, indicating potential applications in fermentation processes . Conversely, certain natural yeast strains exhibited inhibited growth in the presence of this compound, highlighting varying sensitivities among different organisms.

Case Study: Diabetic Patient Monitoring

In a clinical setting involving diabetic patients, regular monitoring of plasma and urinary concentrations of both 3-DG and its metabolite, 3-DF, has been suggested as part of comprehensive diabetes management. Patients exhibiting elevated levels were found to have poorer glycemic control and were more likely to develop complications such as retinopathy and neuropathy.

Case Study: Fermentation Processes

Research involving Saccharomyces yeasts revealed that the presence of 3-DG during wort fermentation led to notable differences in yeast viability and metabolic performance. This suggests that understanding the interactions between dicarbonyl compounds like 3-DF and yeast could optimize fermentation conditions for brewing industries .

Q & A

Basic Research Questions

Q. What established laboratory methods are used to synthesize 3-Deoxyfructose, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via isomerization of 3-deoxyglucose using Lewis acids like SnCl₄ in DMSO/water mixtures. Key parameters include temperature (80–120°C), solvent polarity, and catalyst concentration. Yield optimization requires monitoring intermediates (e.g., 3-deoxyglucosone) via HPLC or GC-MS. For reproducibility, follow protocols from carbohydrate conversion studies, ensuring anhydrous conditions to suppress side reactions like humin formation . Experimental sections should detail catalyst handling and purification steps (e.g., column chromatography) to validate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HMBC) is critical for resolving stereochemistry and verifying the absence of hydroxyl groups at the C3 position. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl and hydroxyl vibrations. Purity assessments should combine these with chromatographic methods (e.g., HPLC using a refractive index detector) .

Q. What is the metabolic role of this compound in microbial or enzymatic pathways?

- Methodological Answer : Investigate its role using isotopic labeling (e.g., ¹³C-glucose tracers) in microbial cultures, followed by metabolite profiling via LC-MS. Compare growth rates of microbial strains (e.g., E. coli) in media containing this compound vs. native sugars. Enzymatic assays (e.g., kinase or isomerase activity) can identify specific pathway interactions .

Advanced Research Questions

Q. How do competing dehydration pathways of this compound under acidic vs. basic conditions affect product distribution?

- Methodological Answer : Under acidic conditions (e.g., H₂SO₄), this compound undergoes C2/C4 dehydration to form 2,5-bis(hydroxymethyl)furan, while basic conditions (e.g., NaOH) may favor aldol condensation. Use kinetic studies (time-resolved NMR) and DFT calculations to map energy barriers. Compare product ratios via GC-MS and address contradictions in literature by standardizing pH buffers and reaction times .

Q. What computational models best predict the reactivity of this compound in non-aqueous solvents, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states for isomerization and dehydration. Validate against experimental activation energies derived from Arrhenius plots. Solvent effects (e.g., DMSO vs. ethanol) can be modeled using COSMO-RS to predict solvation free energies .

Q. How can contradictory reports on this compound’s stability in aqueous solutions be resolved?

- Methodological Answer : Perform stability assays under controlled humidity and temperature, using Karl Fischer titration to quantify water content. Compare degradation products (e.g., via LC-MS) across studies, and identify confounding factors like trace metal contaminants. Meta-analyses of published data should normalize for variables like ionic strength and buffer composition .

Q. What strategies mitigate humin formation during this compound synthesis, and how do protective groups influence pathway selectivity?

- Methodological Answer : Introduce protecting groups (e.g., acetylation at C1/C6) to block polymerization sites. Monitor humin suppression via UV-vis spectroscopy (absorbance at 280 nm). Compare SnCl₄ with alternative catalysts (e.g., ZrO₂) to reduce acid-catalyzed side reactions. Kinetic profiling under inert atmospheres (N₂/Ar) minimizes oxidative degradation .

Q. Methodological Considerations for Data Analysis

Q. How should researchers design experiments to distinguish between kinetic and thermodynamic control in this compound reactions?

- Methodological Answer : Conduct time-course experiments at multiple temperatures (e.g., 25°C vs. 80°C) and quench reactions at intervals for HPLC analysis. Plot product ratios against time to identify dominant pathways. Transition state theory (Eyring equation) can differentiate kinetic vs. thermodynamic products .

Q. What statistical approaches are appropriate for analyzing variability in this compound yield across experimental replicates?

- Methodological Answer : Apply ANOVA to assess significance of variables (e.g., catalyst loading, solvent). Use multivariate regression to model interactions between parameters. Report confidence intervals (95%) and outliers via Grubbs’ test. Transparent documentation of raw data (e.g., in appendices) ensures reproducibility .

Q. Tables for Key Data

| Parameter | Optimal Range | Analytical Method | Reference |

|---|---|---|---|

| Reaction Temperature | 80–120°C | Thermocouple monitoring | |

| Catalyst (SnCl₄) | 0.1–0.5 mol% | ICP-OES for residual metals | |

| Solvent System | DMSO/H₂O (9:1 v/v) | Karl Fischer titration | |

| Purification | Silica gel chromatography | TLC (Rf = 0.3 in EtOAc/Hexane) |

Properties

IUPAC Name |

(4S,5R)-1,4,5,6-tetrahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h5-8,10-11H,1-3H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFWZSUJNURRMW-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H](CO)O)O)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210988 | |

| Record name | 3-Deoxyhexulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Deoxyfructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6196-57-2 | |

| Record name | 3-Deoxy-D-fructose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6196-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyhexulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006196572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyhexulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Deoxyfructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.